REACTION_CXSMILES
|
[CH2:1]=[C:2]([CH3:4])[CH3:3].[Br:5][C:6]([CH3:12])([CH2:10][CH3:11])[C:7]([OH:9])=[O:8].S(=O)(=O)(O)O.C(OCC)C>C(=O)([O-])O.[Na+]>[Br:5][C:6]([CH3:12])([CH2:10][CH3:11])[C:7]([O:9][C:2]([CH3:4])([CH3:3])[CH3:1])=[O:8] |f:4.5|
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
C=C(C)C
|
Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
BrC(C(=O)O)(CC)C
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Name
|
ice water
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
10 g
|
Type
|
solvent
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was reacted in a closed tube overnight at room temperature
|
Duration
|
8 (± 8) h
|
Type
|
EXTRACTION
|
Details
|
extracted with 200 ml
|
Type
|
CUSTOM
|
Details
|
The organic layers were collected
|
Type
|
WASH
|
Details
|
washed twice each time with 50 ml of water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
once with 50 ml of a saturated aqueous sodium chloride solution, and after drying with anhydrous magnesium sulfate, ether
|
Type
|
DISTILLATION
|
Details
|
was distilled off
|
Name
|
|
Type
|
product
|
Smiles
|
BrC(C(=O)OC(C)(C)C)(CC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 36.3 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |